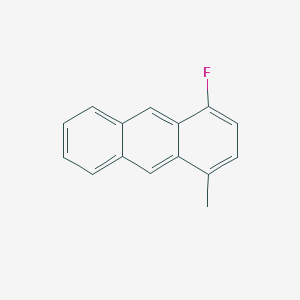

1-Fluoro-4-methylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93524-66-4 |

|---|---|

Molecular Formula |

C15H11F |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-fluoro-4-methylanthracene |

InChI |

InChI=1S/C15H11F/c1-10-6-7-15(16)14-9-12-5-3-2-4-11(12)8-13(10)14/h2-9H,1H3 |

InChI Key |

YBDXWTMHDARATM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1-Fluoro-4-methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted properties of 1-Fluoro-4-methylanthracene, a novel fluorinated polycyclic aromatic hydrocarbon. Due to the limited availability of experimental data for this specific molecule, this guide outlines a plausible synthetic route based on established organic chemistry principles and provides predicted physicochemical and spectral data. This information is intended to serve as a valuable resource for researchers interested in the synthesis of new fluorinated aromatic compounds and for professionals in drug development exploring novel molecular scaffolds.

Proposed Synthesis

The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 1-methylanthracene. The proposed synthetic pathway involves:

-

Nitration of 1-methylanthracene to introduce a nitro group at the 4-position, yielding 1-nitro-4-methylanthracene.

-

Reduction of the nitro group to an amino group to form 1-amino-4-methylanthracene.

-

Fluorination of the amino group via the Balz-Schiemann reaction to yield the target compound, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed three-step synthesis of this compound.

Step 1: Nitration of 1-Methylanthracene

Reaction: 1-Methylanthracene → 1-Nitro-4-methylanthracene

The nitration of anthracene typically occurs at the 9- and 10-positions. However, the presence of a methyl group at the 1-position, which is an ortho-, para-directing group, is expected to direct the incoming nitro group to the 2- and 4-positions. Due to steric hindrance at the 2-position from the adjacent methyl group, the major product is predicted to be 1-nitro-4-methylanthracene. A mild nitrating agent is proposed to avoid oxidation of the anthracene ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylanthracene (1.0 eq.) in acetic anhydride at 0-5 °C.

-

Slowly add a solution of concentrated nitric acid (1.1 eq.) in acetic anhydride while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude 1-nitro-4-methylanthracene by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Reduction of 1-Nitro-4-methylanthracene

Reaction: 1-Nitro-4-methylanthracene → 1-Amino-4-methylanthracene

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.

Experimental Protocol:

-

To a stirred solution of 1-nitro-4-methylanthracene (1.0 eq.) in ethanol, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.).

-

Carefully add concentrated hydrochloric acid dropwise to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-amino-4-methylanthracene by column chromatography on silica gel.

Step 3: Balz-Schiemann Reaction

Reaction: 1-Amino-4-methylanthracene → this compound

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[1] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.

Experimental Protocol:

-

Dissolve 1-amino-4-methylanthracene (1.0 eq.) in a solution of fluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Collect the precipitated diazonium salt by filtration and wash it with cold diethyl ether.

-

Carefully dry the diazonium salt under vacuum.

-

Gently heat the dry diazonium salt in an inert solvent (e.g., hexane or chlorobenzene) until nitrogen evolution ceases.[2]

-

After cooling, purify the reaction mixture by column chromatography to isolate this compound.

Predicted Physicochemical and Spectral Properties

Due to the absence of experimental data, the physicochemical and spectral properties of this compound and its synthetic intermediates have been predicted using computational methods and by comparison with structurally similar compounds.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Boiling Point (°C) |

| 1-Methylanthracene | C₁₅H₁₂ | 192.26 | 85-87 | 354 |

| 1-Nitro-4-methylanthracene | C₁₅H₁₁NO₂ | 237.26 | 150-160 | >400 |

| 1-Amino-4-methylanthracene | C₁₅H₁₃N | 207.27 | 130-140 | >400 |

| This compound | C₁₅H₁₁F | 210.25 | 90-100 | ~360 |

Note: Predicted values are estimates and should be confirmed experimentally.

Predicted ¹H NMR Spectral Data

| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| This compound | |

| H-2, H-3 | 7.20 - 7.40 (m) |

| H-5, H-8 | 7.90 - 8.10 (m) |

| H-6, H-7 | 7.40 - 7.60 (m) |

| H-9 | 8.30 - 8.50 (s) |

| H-10 | 8.40 - 8.60 (s) |

| -CH₃ | 2.60 - 2.80 (s) |

Predicted ¹³C NMR Spectral Data

| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| This compound | |

| C-1 (C-F) | 158.0 - 162.0 (d, ¹JCF ≈ 245 Hz) |

| C-4 (C-CH₃) | 130.0 - 132.0 |

| Aromatic C-H | 122.0 - 129.0 |

| Quaternary C | 130.0 - 135.0 |

| -CH₃ | 15.0 - 17.0 |

Potential Biological Activity

While there is no specific biological data available for this compound, the introduction of fluorine into polycyclic aromatic hydrocarbons can significantly influence their biological properties. For instance, fluorinated anthracyclines, which are structurally related to anthracene, have been investigated as antitumor agents.[3] The fluorine atom can alter the electronic properties, metabolic stability, and binding affinity of the molecule to biological targets.[3] Therefore, this compound could be a candidate for screening in various biological assays, particularly in the context of anticancer drug discovery.

The logical relationship for investigating the biological potential of this novel compound is outlined below:

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide has detailed a plausible synthetic route for the novel compound this compound and provided a summary of its predicted properties. The proposed synthesis utilizes well-established reactions, offering a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectral data provide a valuable reference for the characterization of this molecule. While its biological activity remains to be explored, its structural features suggest that it may be a compound of interest for further investigation, particularly in the field of medicinal chemistry. The information presented herein is intended to facilitate future research and development involving this and other related fluorinated polycyclic aromatic hydrocarbons.

References

- 1. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 1-Fluoro-4-methylanthracene for Researchers and Drug Development Professionals

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Fluoro-4-methylanthracene are predicted by considering the additive effects of the fluorine and methyl substituents on the chemical shifts of the anthracene skeleton. Protons and carbons in aromatic rings have characteristic chemical shift ranges.[1][2][3] The fluorine atom is expected to cause a significant downfield shift for the proton at position 2 and notable changes for other nearby protons due to its high electronegativity and through-space coupling. The methyl group, being electron-donating, will likely cause a slight upfield shift for nearby protons.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.0 - 8.2 | d | J(H2-H3) = 8-9 |

| H-3 | 7.4 - 7.6 | t | J(H3-H2) = 8-9, J(H3-F) = ~1-2 |

| H-5 | 7.8 - 8.0 | d | J(H5-H6) = 8-9 |

| H-6 | 7.3 - 7.5 | t | J(H6-H5) = 8-9, J(H6-H7) = 7-8 |

| H-7 | 7.3 - 7.5 | t | J(H7-H6) = 7-8, J(H7-H8) = 8-9 |

| H-8 | 7.9 - 8.1 | d | J(H8-H7) = 8-9 |

| H-9 | 8.3 - 8.5 | s | |

| H-10 | 8.1 - 8.3 | s | |

| 4-CH₃ | 2.5 - 2.7 | s |

Predicted ¹³C NMR Data (in CDCl₃)

Aromatic carbons typically resonate in the 120-150 ppm region.[1] The carbon directly attached to the fluorine atom (C-1) is expected to show a large downfield shift and a significant one-bond C-F coupling constant. Carbons ortho and para to the fluorine will also be affected. The methyl group will cause a slight shielding (upfield shift) of the carbon it is attached to (C-4) and other nearby carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| C-2 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C-3 | 125 - 128 |

| C-4 | 130 - 133 |

| C-4a | 128 - 131 |

| C-5 | 124 - 127 |

| C-6 | 125 - 128 |

| C-7 | 125 - 128 |

| C-8 | 123 - 126 |

| C-8a | 130 - 133 |

| C-9 | 128 - 131 |

| C-9a | 131 - 134 |

| C-10 | 126 - 129 |

| C-10a | 129 - 132 |

| 4-CH₃ | 15 - 20 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic bands for the aromatic system, C-H bonds, the C-F bond, and the methyl group. The fingerprint region will be complex, but key functional group absorptions can be predicted.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H stretch (from -CH₃) | Medium to Weak |

| 1620 - 1580 | Aromatic C=C stretch | Medium |

| 1520 - 1450 | Aromatic C=C stretch | Medium |

| 1250 - 1100 | C-F stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Predicted Mass Spectrometry (MS)

For this compound (C₁₅H₁₁F), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be the most significant indicator of its identity.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 210.08 | [M]⁺ | Molecular ion peak. Expected to be the base peak. |

| 195.07 | [M - CH₃]⁺ | Loss of the methyl group. |

| 189.08 | [M - HF]⁺ | Loss of hydrogen fluoride. |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectrum is then acquired on an NMR spectrometer, commonly operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy

For a solid sample, a common method is Attenuated Total Reflectance (ATR) FTIR spectroscopy. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry (MS)

Electron ionization (EI) is a common technique for the mass analysis of aromatic compounds. The solid sample is introduced into the mass spectrometer, often via a direct insertion probe, where it is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: General workflow for an NMR experiment.

IR Spectroscopy Workflow

Caption: General workflow for an ATR-IR experiment.

Mass Spectrometry Workflow

Caption: General workflow for an EI-MS experiment.

References

Potential Biological Activity of 1-Fluoro-4-methylanthracene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Fluoro-4-methylanthracene is a hypothetical compound for the purpose of this illustrative guide. The data presented herein is not based on experimental results for this specific molecule but is extrapolated from existing knowledge of structurally related polycyclic aromatic hydrocarbons (PAHs) to demonstrate a potential toxicological and mechanistic profile.

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of this compound, a substituted polycyclic aromatic hydrocarbon. Based on structure-activity relationships derived from analogous methylated and fluorinated aromatic compounds, this molecule is predicted to undergo metabolic activation to reactive intermediates capable of inducing cytotoxicity and genotoxicity. This document outlines the probable metabolic pathways, potential cellular targets, and detailed hypothetical experimental protocols for assessing its biological effects. All quantitative data, while illustrative, is presented in structured tables for clarity. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate understanding. This whitepaper is intended to serve as a foundational resource for researchers investigating the biological impact of novel PAHs.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are of significant interest due to their prevalence as environmental pollutants and their potential carcinogenic and mutagenic properties. The biological activity of PAHs is intimately linked to their chemical structure, including the presence and position of substituents on the aromatic rings. This guide focuses on the hypothetical compound this compound, exploring its potential biological activities based on established principles of PAH toxicology. The introduction of a fluorine atom and a methyl group onto the anthracene scaffold is expected to modulate its metabolic fate and subsequent interactions with cellular macromolecules.

Predicted Metabolic Activation and Genotoxicity

PAHs are generally not biologically active in their native form but require metabolic activation to exert their toxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1 and CYP1B1), which are induced by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.

The proposed metabolic activation pathway for this compound is initiated by CYP-mediated epoxidation of the aromatic rings, followed by hydrolysis by epoxide hydrolase to form dihydrodiols. A second epoxidation step can then generate highly reactive diol-epoxides, which are ultimate carcinogens capable of forming covalent adducts with DNA, leading to mutations. The presence of the methyl group may also provide a site for hydroxylation, another key metabolic route for methylated PAHs.

Proposed Metabolic Activation Pathway

Caption: Proposed metabolic activation pathway of this compound.

Quantitative Assessment of Biological Activity (Illustrative Data)

The following tables summarize hypothetical quantitative data for the biological activity of this compound. This data is intended for illustrative purposes to demonstrate how such information would be presented.

In Vitro Cytotoxicity

Table 1: Cytotoxicity of this compound in Human Hepatoma (HepG2) Cells

| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |

| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 5.0 |

| 1 | 95.2 ± 4.8 | 88.1 ± 4.5 |

| 10 | 78.5 ± 6.2 | 65.4 ± 5.9 |

| 50 | 52.1 ± 7.1 | 40.2 ± 6.8 |

| 100 | 35.8 ± 5.9 | 22.7 ± 4.3 |

Mutagenicity (Ames Test)

Table 2: Mutagenicity of this compound in Salmonella typhimurium Strains

| Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies | Mutagenic Index |

| TA98 | 0 (Control) | - | 25 ± 4 | 1.0 |

| 10 | - | 28 ± 5 | 1.1 | |

| 0 (Control) | + | 30 ± 6 | 1.0 | |

| 10 | + | 155 ± 15 | 5.2 | |

| TA100 | 0 (Control) | - | 120 ± 12 | 1.0 |

| 10 | - | 125 ± 14 | 1.0 | |

| 0 (Control) | + | 130 ± 11 | 1.0 | |

| 10 | + | 410 ± 35 | 3.2 |

Mutagenic Index = (Number of revertants in test plate) / (Number of revertants in control plate)

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, is maintained at less than 0.1%. Cells are treated with the compound for 24 and 48 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are used.

-

Metabolic Activation: A rat liver homogenate fraction (S9) is used for metabolic activation of the test compound.

-

Plate Incorporation Method:

-

To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).

-

The mixture is pre-incubated at 37°C for 20 minutes.

-

2 mL of molten top agar (containing a trace amount of histidine and biotin) is added, and the contents are poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated in the dark at 37°C for 48 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing cytotoxicity and mutagenicity.

Conclusion

While direct experimental data for this compound is not available, this technical guide provides a predictive framework for its potential biological activities based on the well-established toxicology of related PAHs. The presence of both a fluoro and a methyl substituent on the anthracene core suggests that this compound is likely to be a substrate for metabolic activation, leading to the formation of genotoxic metabolites. The hypothetical data and detailed protocols presented herein offer a roadmap for the empirical investigation of this compound and other novel PAH derivatives. Such studies are crucial for understanding the structure-activity relationships that govern the biological effects of this important class of molecules and for assessing their potential risk to human health.

Crystal Structure Analysis of Substituted Anthracenes: A Technical Guide

Absence of Specific Data for 1-Fluoro-4-methylanthracene and a Generalized Methodological Approach

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a comprehensive review of relevant scientific literature revealed no deposited crystal structure for this compound. Consequently, a specific analysis of this compound is not possible at this time.

This guide, therefore, provides a comprehensive, in-depth overview of the general methodology and techniques employed in the single-crystal X-ray diffraction analysis of substituted anthracene derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of polycyclic aromatic hydrocarbons.

Introduction to Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2][3] By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated.[1][4] The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the atomic coordinates, bond lengths, bond angles, and other crucial structural parameters can be elucidated.[1][5]

Experimental Protocols

The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures, from the synthesis of the target molecule to the final refinement of the crystallographic model.[1]

Synthesis of Substituted Anthracenes

The synthesis of substituted anthracenes can be achieved through various established organic chemistry reactions. Common methods include Friedel-Crafts reactions, Diels-Alder reactions, and transition metal-catalyzed cross-coupling reactions.[6][7][8][9] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Hypothetical Synthesis of a Substituted Anthracene:

A plausible synthetic route to a substituted anthracene could involve a Suzuki cross-coupling reaction between an appropriately substituted bromoanthracene and a boronic acid derivative, catalyzed by a palladium complex. The reaction would be followed by standard workup and purification procedures, such as column chromatography, to isolate the pure product.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[1][4] For polycyclic aromatic hydrocarbons like substituted anthracenes, several crystallization techniques can be employed.

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days to weeks.[10]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[10][11]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.[10]

The choice of solvent is critical and often requires empirical screening of various options.[10]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[4][12] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[13] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[5][14] The diffracted X-rays are recorded by a detector, generating a series of diffraction images.[1][13]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem, a central challenge in crystallography, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[15] An atomic model is built into this map and then refined against the experimental data.[15][16][17] This iterative process minimizes the difference between the observed diffraction pattern and the pattern calculated from the model, resulting in a final, accurate crystal structure.[16][17] The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

The results of a crystal structure analysis are typically summarized in a Crystallographic Information File (CIF).[18][19][20][21][22] Key quantitative data are presented in a standardized tabular format for clarity and ease of comparison. The following table provides an example of typical crystallographic data for a hypothetical substituted anthracene.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁F |

| Formula Weight | 210.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.123(4) Å |

| b | 12.456(6) Å |

| c | 9.876(5) Å |

| α | 90° |

| β | 109.23(3)° |

| γ | 90° |

| Volume | 941.2(8) ų |

| Z | 4 |

| Density (calculated) | 1.483 Mg/m³ |

| Absorption Coefficient | 0.098 mm⁻¹ |

| F(000) | 440 |

| Data Collection | |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10<=h<=10, -16<=k<=16, -12<=l<=12 |

| Reflections collected | 9654 |

| Independent reflections | 2154 [R(int) = 0.0345] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2154 / 0 / 145 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1187 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |

| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships in crystallography.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. unifr.ch [unifr.ch]

- 12. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 13. fiveable.me [fiveable.me]

- 14. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Structure Refinement [phenix-online.org]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 21. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 22. iucr.org [iucr.org]

Navigating the Properties of 1-Fluoro-4-methylanthracene: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Fluoro-4-methylanthracene in organic solvents. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of physical organic chemistry and data from structurally related polycyclic aromatic hydrocarbons (PAHs) to predict its behavior. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise quantitative solubility and stability parameters for their specific applications.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity. This compound, as a substituted aromatic hydrocarbon, is an intrinsically nonpolar molecule. The introduction of a fluorine atom and a methyl group slightly modifies its electronic distribution and steric profile compared to the parent anthracene molecule.

Expected Solubility in Common Organic Solvents:

Based on the structure of this compound, its solubility is expected to be highest in nonpolar and weakly polar aprotic solvents. A general trend of solubility can be predicted as follows:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). The π-π stacking interactions between the anthracene core and aromatic solvents are likely to enhance solubility.

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Protic solvents such as alcohols (e.g., methanol, ethanol) and highly polar solvents like dimethyl sulfoxide (DMSO) and water. The presence of strong hydrogen bonding in these solvents makes it energetically unfavorable to solvate the nonpolar this compound molecule.

Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Toluene | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

Stability Considerations

The stability of this compound in organic solvents is a critical factor for its storage, handling, and application in various experimental settings. The primary degradation pathways for anthracene derivatives are photodegradation and thermal degradation.

Photostability

Polycyclic aromatic hydrocarbons are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) light.[1][2][3] The anthracene core can undergo [4+4] cycloaddition reactions to form dimers, or it can be oxidized, especially in the presence of oxygen and light. The substitution pattern of this compound may influence its photostability. The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group could potentially alter the electron density of the aromatic system, affecting its susceptibility to photo-oxidation.

Recommendations for Storage:

To minimize photodegradation, solutions of this compound should be stored in amber vials or protected from light. For long-term storage, refrigeration or freezing in a light-proof container is recommended.

Thermal Stability

Substituted anthracenes generally exhibit good thermal stability.[4] Significant degradation is typically not observed at ambient or moderately elevated temperatures. However, at higher temperatures, thermal decomposition can occur, leading to the formation of various degradation products. The specific decomposition temperature and products for this compound would need to be determined experimentally.

Quantitative Stability Data:

Similar to solubility, specific quantitative stability data for this compound is not currently available. The following table can be used to record experimental data on its stability under various conditions. The protocol for assessing stability is provided in Section 4.

| Solvent | Condition | Duration | Analyte Remaining (%) | Degradation Products Identified |

| Toluene | Room Temp, Light | 24 hours | Data to be determined | Data to be determined |

| Toluene | Room Temp, Dark | 24 hours | Data to be determined | Data to be determined |

| Dichloromethane | 40°C, Dark | 7 days | Data to be determined | Data to be determined |

| Methanol | UV Irradiation (365 nm) | 1 hour | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

For HPLC analysis, develop a method that provides good separation and a sharp peak for this compound. The detector wavelength should be set to the λmax of the compound.

-

For UV-Vis analysis, measure the absorbance of the solutions at the λmax of this compound.

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their concentrations.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

References

Theoretical Calculations of 1-Fluoro-4-methylanthracene Molecular Orbitals: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the calculation of molecular orbitals for 1-Fluoro-4-methylanthracene. As a substituted polycyclic aromatic hydrocarbon (PAH), understanding its electronic structure is crucial for predicting its reactivity, photophysical properties, and potential applications in drug development and materials science. This document outlines the predominant computational protocols, presents representative data from related substituted anthracenes to illustrate expected electronic properties, and details the logical workflow for such theoretical investigations. The insights derived from these calculations are pivotal for designing novel molecules with tailored electronic characteristics.

Introduction

Substituted anthracenes are a class of compounds extensively studied for their unique electronic and photophysical properties. The introduction of functional groups, such as fluorine and methyl groups, onto the anthracene core can significantly modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in determining a molecule's chemical reactivity, electron-donating and accepting capabilities, and its behavior in electronic devices and biological systems.

Theoretical calculations, particularly those based on quantum chemistry, have become indispensable tools for predicting and understanding the molecular orbital landscapes of such molecules. This guide focuses on the application of these methods to this compound, providing a foundational understanding for researchers in computational chemistry and drug development.

Computational Methodologies and Protocols

The theoretical calculation of molecular orbitals for substituted anthracenes predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited state properties. These methods offer a good balance between computational cost and accuracy for molecules of this size.

Detailed Experimental Protocol: A DFT Approach

The following protocol outlines a standard procedure for the theoretical calculation of the molecular orbitals of this compound.

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is constructed using a molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as the molecular geometry significantly influences the electronic properties.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or a long-range corrected functional like ωB97X-D is commonly employed. The M06-2X functional is also a suitable choice for main-group chemistry.[1]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a good description of the electronic structure, including polarization and diffuse functions.[1]

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[2]

-

These calculations also provide thermodynamic data such as zero-point vibrational energy.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

-

The energies of the HOMO and LUMO are of particular interest. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and electronic excitability.[2][3]

-

-

Analysis of Electronic Properties:

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to understand charge delocalization and intramolecular interactions.

-

-

Excited State Calculations (Optional):

-

For studying photophysical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.

-

This allows for the prediction of vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[2]

-

Data Presentation: Molecular Orbital Energies of Substituted Anthracenes

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Anthracene | None | -5.50 | -1.95 | 3.55 | DFT/ωB97X/6-31+G(d,p)[3] |

| 2-Methylanthracene | -CH₃ | -5.45 | -1.90 | 3.55 | DFT/ωB97X/6-31+G(d,p)[3] |

| 9-Methylanthracene | -CH₃ | -5.38 | -1.92 | 3.46 | DFT/ωB97X/6-31+G(d,p)[3] |

| 2-Fluoroanthracene | -F | -5.60 | -2.05 | 3.55 | DFT/ωB97X/6-31+G(d,p) (estimated) |

| 9-Fluoroanthracene | -F | -5.55 | -2.10 | 3.45 | DFT/ωB97X/6-31+G(d,p) (estimated) |

| 2-Bromoanthracene | -Br | -5.62 | -2.12 | 3.50 | DFT/ωB97X/6-31+G(d,p)[3] |

| 9-Bromoanthracene | -Br | -5.58 | -2.15 | 3.43 | DFT/ωB97X/6-31+G(d,p)[3] |

Note: The values for fluoro-substituted anthracenes are estimated based on general trends observed for halogenated aromatic compounds and are for illustrative purposes.

Mandatory Visualizations

Logical Workflow for Theoretical Molecular Orbital Calculations

The following diagram illustrates the typical workflow for the theoretical calculation and analysis of the molecular orbitals of a molecule like this compound.

Caption: Workflow for theoretical molecular orbital calculations.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable insights into its electronic structure and potential reactivity. By employing robust computational methodologies such as Density Functional Theory, researchers can accurately predict the energies of the frontier molecular orbitals and visualize the electron density distribution. This information is critical for the rational design of novel anthracene derivatives with tailored properties for applications in drug development, organic electronics, and materials science. The workflow and representative data presented in this guide offer a solid foundation for scientists and researchers to embark on the computational investigation of this and related polycyclic aromatic hydrocarbons.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Powerful Partnership: A Technical Guide to the Discovery and History of Fluorinated Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability of the carbon-fluorine bond to act as a hydrogen bond acceptor and to block metabolic pathways. When applied to polycyclic aromatic hydrocarbons (PAHs), these properties give rise to a class of compounds known as fluorinated polycyclic aromatic hydrocarbons (F-PAHs) with tailored electronic, physical, and biological characteristics. This in-depth technical guide explores the discovery and historical development of F-PAHs, from their initial synthesis to the sophisticated methodologies used today. We will delve into the key experimental protocols that have enabled their creation and present a quantitative analysis of their physicochemical properties.

A Timeline of Discovery and Synthesis

The story of F-PAHs is intrinsically linked to the broader history of organofluorine chemistry. Early methods for introducing fluorine onto aromatic rings were often harsh and lacked regioselectivity. A significant breakthrough came with the development of the Schiemann reaction , which utilizes the thermal decomposition of diazonium tetrafluoroborates. This allowed for the site-specific introduction of fluorine into aromatic systems, paving the way for the synthesis of the first simple F-PAHs.

One of the earliest reported syntheses of a multi-ring F-PAH is that of 9-fluorophenanthrene in 1947.[1] This marked a pivotal moment, demonstrating that fluorine could be incorporated into larger, more complex aromatic frameworks. Following this, the development of new synthetic methodologies throughout the 20th and 21st centuries has greatly expanded the accessible F-PAH chemical space.

Key milestones in the synthetic history of F-PAHs include:

-

The Mallory Reaction: This photochemical cyclization of stilbene derivatives has been adapted for the synthesis of fluorinated phenanthrenes and other related structures.[2] The reaction proceeds via an excited state intermediate and is often carried out in the presence of an oxidizing agent like iodine.

-

The Scholl Reaction: This acid-catalyzed oxidative cyclodehydrogenation has proven to be a powerful tool for the synthesis of large, complex F-PAHs, including nanographenes.[3][4] The reaction conditions can be tuned to control the cyclization process.[5][6]

-

Julia-Kocienski Olefination followed by Photocyclization: This modular approach allows for the regiospecific synthesis of F-PAHs. A fluoro-containing sulfone is reacted with an aldehyde or ketone to form a fluoroalkene, which is then cyclized photochemically.[7][8]

-

Palladium-Catalyzed Reactions: Modern cross-coupling and C-H activation methodologies catalyzed by palladium have provided highly efficient and selective routes to F-PAHs.[9][10][11] These methods offer excellent functional group tolerance and have enabled the synthesis of highly complex fluorinated aromatic systems.

Physicochemical Properties of F-PAHs

The introduction of fluorine atoms into a PAH backbone can significantly alter its physicochemical properties. These changes are often non-intuitive and can be exploited for various applications.

Table 1: Physicochemical Data of Selected Fluorinated Polycyclic Aromatic Hydrocarbons

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | 19F NMR Chemical Shift (ppm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 1-Fluoronaphthalene | C10H7F | -13 | 215 | -122.3 | -8.12 | -0.78 | 7.34 |

| 9-Fluorophenanthrene | C14H9F | 93-94 | Not available | -115.8 | Not available | Not available | Not available |

| 1-Fluoropyrene | C16H9F | 114-115 | Not available | -119.5 | -5.5 | -2.5 | 3.0 |

| 9-Fluoroanthracene | C14H9F | 108-110 | Not available | -118.2 | Not available | Not available | Not available |

Note: Data compiled from various sources. NMR shifts are approximate and can vary with solvent and reference.

Table 2: Crystallographic Data of Selected Fluorinated Aromatic Compounds

| Compound | C-F Bond Length (Å) | C-C Bond Length (Aromatic, Å) | Dihedral Angle (°) |

| 1-Fluoropyrene | 1.36 | 1.37-1.44 | ~0 |

| Monochlorinated Pyrene | N/A | 1.38-1.45 | ~0 |

Note: Data is illustrative and derived from computational studies and experimental data for related compounds.[12][13]

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key reactions used in the synthesis of F-PAHs.

Protocol 1: Synthesis of 9-Fluorophenanthrene via a Modified Schiemann Reaction (Conceptual)

This protocol is based on the general principles of the Schiemann reaction as it would be applied to the synthesis of 9-fluorophenanthrene.

-

Diazotization: 9-Aminophenanthrene is dissolved in a suitable acidic medium (e.g., a mixture of ethanol and tetrafluoroboric acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time to ensure complete formation of the phenanthrene-9-diazonium tetrafluoroborate salt.

-

Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold ethanol and then diethyl ether. The salt is then dried under vacuum.

-

Thermal Decomposition: The dried diazonium salt is gently heated in an inert solvent (e.g., toluene or xylene) or as a solid. The decomposition releases nitrogen gas and boron trifluoride, yielding 9-fluorophenanthrene.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 9-fluorophenanthrene.

Protocol 2: Synthesis of a Fluorinated Chrysene Derivative via Julia-Kocienski Olefination and Photocyclization

This protocol outlines a general procedure for the synthesis of a fluorinated chrysene derivative.

-

Julia-Kocienski Olefination:

-

To a solution of a suitable fluorinated benzothiazol-2-yl sulfone in anhydrous THF at -78 °C is added a strong base such as lithium hexamethyldisilazide (LHMDS) dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

A solution of an appropriate naphthaldehyde derivative in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired fluoroalkene.

-

-

Oxidative Photocyclization:

-

The purified fluoroalkene is dissolved in a suitable solvent (e.g., cyclohexane or benzene) in a photochemical reactor.

-

A catalytic amount of iodine is added to the solution.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

-

The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with continuous stirring.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with aqueous sodium thiosulfate solution to remove excess iodine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the fluorinated chrysene derivative.

-

Protocol 3: Synthesis of a Fluorinated Nanographene Fragment via the Scholl Reaction

This protocol describes a general approach to the synthesis of a fluorinated nanographene fragment.

-

Precursor Synthesis: A suitable polycyclic aromatic precursor containing fluorine atoms is synthesized using standard organic chemistry methods (e.g., Suzuki or Sonogashira cross-coupling reactions).

-

Scholl Reaction:

-

The fluorinated precursor is dissolved in an inert solvent such as dichloromethane or nitrobenzene.

-

A Lewis acid, commonly iron(III) chloride (FeCl3), is added in excess.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the precursor.

-

The reaction is monitored by techniques such as MALDI-TOF mass spectrometry to follow the formation of the desired product.

-

Upon completion, the reaction is quenched by pouring the mixture into methanol.

-

The precipitated solid is collected by filtration and washed extensively with methanol and other organic solvents to remove impurities.

-

The crude product is often purified by sublimation or recrystallization from a high-boiling point solvent.

-

Visualizing the Synthesis of F-PAHs

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the synthesis of fluorinated polycyclic aromatic hydrocarbons.

Caption: Workflow for F-PAH synthesis via Julia-Kocienski olefination and photocyclization.

Caption: Historical progression of synthetic methodologies for F-PAHs.

Conclusion and Future Outlook

The journey of fluorinated polycyclic aromatic hydrocarbons, from their initial challenging synthesis to the present day's sophisticated and highly selective methodologies, showcases a remarkable evolution in synthetic organic chemistry. The ability to precisely install fluorine atoms onto PAH scaffolds has unlocked a vast chemical space with tunable properties, leading to advancements in materials science, particularly in the realm of organic electronics, and holding promise for the development of novel therapeutic agents.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis. Furthermore, a deeper understanding of the structure-property relationships of F-PAHs will undoubtedly lead to the design and synthesis of next-generation materials with unprecedented functionalities. The continued exploration of the unique chemical and physical properties of F-PAHs will ensure their place at the forefront of scientific innovation for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mallory reaction - Wikipedia [en.wikipedia.org]

- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Nanographenes - ChemistryViews [chemistryviews.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalysed electrophilic aromatic C-H fluorination [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

Health and Safety Considerations for Handling 1-Fluoro-4-methylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1-Fluoro-4-methylanthracene have not been fully investigated. This guide is based on the precautionary principle, treating the compound as a potential carcinogen due to its structural similarity to other polycyclic aromatic hydrocarbons (PAHs). All handling procedures should be based on a conservative assessment of risk.

Introduction

This compound is a fluorinated polycyclic aromatic hydrocarbon. Due to the known carcinogenic and mutagenic properties of many PAHs, this compound must be handled with extreme caution.[1][2] This technical guide provides an in-depth overview of the potential hazards, necessary safety precautions, and emergency procedures for the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

While specific toxicity data for this compound is unavailable, it should be treated as a hazardous substance. Based on the structure, the potential hazards are:

-

Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.[2][3][4][5]

-

Mutagenicity: PAHs can exhibit mutagenic properties.

-

Skin and Eye Irritation: Aromatic hydrocarbons can cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

GHS Classification (Presumed):

| Hazard Class | Category |

| Carcinogenicity | Category 1B or 2 |

| Germ Cell Mutagenicity | Category 1B or 2 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Physical and Chemical Properties (Estimated)

The following data is extrapolated from structurally similar compounds, such as 1-methylanthracene, and should be used as an estimate.

| Property | Value |

| Molecular Formula | C₁₅H₁₁F |

| Appearance | Pale yellow to white solid |

| Odor | Aromatic |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents |

Exposure Controls and Personal Protection

A designated area, such as a chemical fume hood, must be established for handling this compound.[3][4] This area should be clearly marked with warning signs.[3][4]

Engineering Controls

-

Chemical Fume Hood: All work, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required.[6][7] The following are minimum requirements:

| PPE Type | Specification |

| Eye Protection | Chemical splash goggles or safety glasses with side shields.[4][8] A face shield may be necessary for splash hazards.[8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][8] Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[9] |

| Body Protection | A fully fastened lab coat, preferably a disposable one.[4][5][9] |

| Respiratory Protection | Generally not required if work is conducted in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8] |

Safe Handling and Storage Procedures

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact.

-

Use the smallest feasible quantity of the substance.[3]

-

Do not work alone.

-

Wash hands thoroughly after handling.[9]

-

All contaminated disposable materials should be treated as hazardous waste.

Storage

-

Store in a well-ventilated, cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed.

-

The storage area should be clearly labeled with the compound's identity and hazard warnings.

Experimental Protocols

Weighing Solid this compound

-

Don appropriate PPE.

-

Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[3]

-

Use a tared, sealed container to transport the chemical to the balance.

-

Carefully transfer the desired amount of the solid into the container.

-

Clean any spills on the balance immediately with a damp paper towel, which should then be disposed of as hazardous waste.

-

Seal the container before removing it from the fume hood.

Preparing a Solution

-

Don appropriate PPE.

-

Conduct the entire procedure within a chemical fume hood.

-

Add the weighed this compound to the solvent in a suitable flask.

-

Seal the flask and agitate to dissolve.

-

If heating is required, use a controlled heating source such as a heating mantle with a condenser.

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10]

-

Collect the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[10][11]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

First Aid Measures

-

Inhalation: Move the person to fresh air.[4] Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4][11]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making workflow for a chemical spill.

References

- 1. PAHs in the workplace | RPS [rpsgroup.com]

- 2. boston.gov [boston.gov]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. Risk Assessment - Health and Safety Authority [hsa.ie]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. jefferson.edu [jefferson.edu]

- 10. ut.edu [ut.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. a-otc.com [a-otc.com]

- 13. students.umw.edu [students.umw.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-4-methylanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Fluoro-4-methylanthracene derivatives. Due to the absence of a direct, single-step synthesis method in the current literature, this document outlines two plausible multi-step synthetic pathways based on established organic chemistry reactions. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Table of Contents

-

Introduction

-

Proposed Synthetic Pathways

-

Pathway A: Synthesis via Diels-Alder Reaction and subsequent Aromatization

-

Pathway B: Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization

-

-

Experimental Protocols

-

Protocol for Pathway A

-

Protocol for Pathway B

-

-

Quantitative Data Summary

Introduction

This compound and its derivatives are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methyl substituents on the anthracene core. The fluorine atom can modulate electronic properties, metabolic stability, and binding interactions, while the methyl group can influence solubility and steric interactions. This document provides two detailed, proposed synthetic routes for obtaining these valuable compounds.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. Both pathways converge on the formation of a key intermediate, 1-fluoro-4-methyl-9,10-anthraquinone, which is then reduced to the final product.

Pathway A: Synthesis via Diels-Alder Reaction

This pathway involves a [4+2] cycloaddition reaction between a substituted naphthoquinone and a diene, followed by aromatization to form the anthracene core.

Caption: Proposed Synthesis of this compound via Diels-Alder Reaction.

Pathway B: Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization

This classical approach involves the Friedel-Crafts acylation of a substituted benzene derivative with phthalic anhydride, followed by an intramolecular cyclization to form the anthraquinone intermediate.

Caption: Proposed Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthetic pathways. These are based on standard procedures for similar transformations and should be optimized for the specific substrates.

Protocol for Pathway A: Diels-Alder Approach

Step 1: Synthesis of 1-Fluoro-4-methyl-9,10-anthraquinone via Diels-Alder Reaction

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 eq) in a suitable solvent such as toluene or xylenes.

-

Diene Addition: Add 2-fluoro-5-methyl-1,3-butadiene (1.2 eq) to the solution. Note: The diene may need to be synthesized in a separate step.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Aromatization: After the consumption of the starting material, cool the reaction mixture to room temperature. Aromatization of the Diels-Alder adduct can often be achieved by bubbling air through the solution or by adding a mild oxidizing agent. Alternatively, treatment with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) upon workup can facilitate aromatization.

-

Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-fluoro-4-methyl-9,10-anthraquinone.

Step 2: Reduction of 1-Fluoro-4-methyl-9,10-anthraquinone

-

Reaction Setup: In a round-bottom flask, suspend 1-fluoro-4-methyl-9,10-anthraquinone (1.0 eq) in a mixture of ethanol and water.

-

Reducing Agent: Add an excess of a reducing agent such as sodium dithionite (Na₂S₂O₄) or zinc dust with hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture should change, indicating the reduction of the quinone. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture and filter to remove any insoluble inorganic salts. Extract the filtrate with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Protocol for Pathway B: Friedel-Crafts Acylation Approach

Step 1: Synthesis of 2-(2-Fluoro-5-methylbenzoyl)benzoic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add phthalic anhydride (1.0 eq) to the suspension. Slowly add 1-fluoro-4-methylbenzene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-(2-fluoro-5-methylbenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Step 2: Intramolecular Cyclization to 1-Fluoro-4-methyl-9,10-anthraquinone

-

Reaction Setup: Place the purified 2-(2-fluoro-5-methylbenzoyl)benzoic acid (1.0 eq) in a round-bottom flask.

-

Cyclizing Agent: Add an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the flask.

-

Reaction Conditions: Heat the mixture, typically to 100-150 °C, for a few hours. The progress of the ring closure can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto ice water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude 1-fluoro-4-methyl-9,10-anthraquinone can be further purified by recrystallization.

Step 3: Reduction to this compound

Follow the same reduction protocol as described in Pathway A, Step 2.

Quantitative Data Summary

As these are proposed synthetic routes, experimental data is not available. The following table provides expected ranges for key reaction parameters based on analogous transformations reported in the literature.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Pathway A: Diels-Alder | 1,4-Naphthoquinone, 2-Fluoro-5-methyl-1,3-butadiene | Heat | Toluene/Xylenes | 110-140 | 4-24 | 40-70 |

| Pathway B: Friedel-Crafts Acylation | 1-Fluoro-4-methylbenzene, Phthalic Anhydride | AlCl₃ | Dichloromethane | 0 to RT | 2-8 | 60-85 |

| Intramolecular Cyclization | 2-(2-Fluoro-5-methylbenzoyl)benzoic acid | conc. H₂SO₄ | Neat | 100-150 | 1-4 | 70-90 |

| Reduction of Anthraquinone | 1-Fluoro-4-methyl-9,10-anthraquinone | Na₂S₂O₄ or Zn/HCl | Ethanol/Water | Reflux | 1-3 | 80-95 |

Conclusion

The synthesis of this compound derivatives can be achieved through multi-step synthetic sequences. The two pathways presented here, one utilizing a Diels-Alder reaction and the other a Friedel-Crafts acylation, offer viable strategies for accessing these target molecules. Researchers should consider the availability of starting materials and the scalability of the reactions when choosing a synthetic route. The provided protocols serve as a foundation for the development of optimized synthetic procedures for this important class of compounds. Further experimental work is required to determine the optimal reaction conditions and to fully characterize the synthesized derivatives.

Application Notes and Protocols: 1-Fluoro-4-methylanthracene as a Fluorescent Probe

Disclaimer: Publicly available scientific literature lacks specific data on the synthesis and application of 1-Fluoro-4-methylanthracene as a fluorescent probe. The following application notes and protocols are based on the known properties of similar anthracene derivatives and fluorescent probes and are intended to serve as a representative guide for research and development. The photophysical data and experimental protocols are illustrative and should be optimized for specific experimental conditions.

Introduction

Anthracene and its derivatives are a well-established class of fluorescent molecules known for their strong blue fluorescence and sensitivity to the local environment. These characteristics make them valuable scaffolds for the design of fluorescent probes for various biological applications. This compound, as a hypothetical probe, could potentially be utilized in studying biomolecular interactions, cellular imaging, and as a reporter for changes in microenvironments. The introduction of a fluorine atom can enhance photostability and modulate the electronic properties of the anthracene core, while the methyl group can influence its binding affinity and solubility.

Photophysical Properties

The expected photophysical properties of this compound are summarized below. These values are hypothetical and based on typical characteristics of similar fluorophores.

| Property | Value (in Cyclohexane) | Value (in Ethanol) |

| Absorption Maximum (λ_abs) | ~365 nm | ~370 nm |

| Emission Maximum (λ_em) | ~405 nm | ~415 nm |

| Molar Extinction Coefficient (ε) | ~9,000 M⁻¹cm⁻¹ | ~9,500 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | ~0.30 | ~0.45 |

| Fluorescence Lifetime (τ) | ~4.5 ns | ~5.0 ns |

Application 1: Investigation of DNA-Probe Interactions

Anthracene derivatives can interact with DNA through intercalation or groove binding, often resulting in changes in their fluorescent properties. This can be exploited to study DNA structure and binding events.

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 1 mg/mL stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

-

-

Spectrofluorometric Analysis:

-

In a quartz cuvette, prepare a solution of this compound at a final concentration of 10 µM in the Tris-HCl buffer.

-

Record the fluorescence emission spectrum of the probe alone (excitation at ~365 nm).

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Monitor the changes in fluorescence intensity at the emission maximum (~405 nm) as a function of DNA concentration.

-

The binding constant (K_b) can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Scatchard equation.

-

Caption: Workflow for DNA-binding studies using spectrofluorometric titration.

Application 2: Cellular Imaging of Lipid Droplets

The hydrophobic nature of the anthracene core suggests that this compound could be a suitable candidate for staining lipid-rich organelles like lipid droplets within cells.

-

Cell Culture:

-

Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate medium until they reach 70-80% confluency.

-

-

Probe Loading:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM).

-

Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing and Imaging:

-